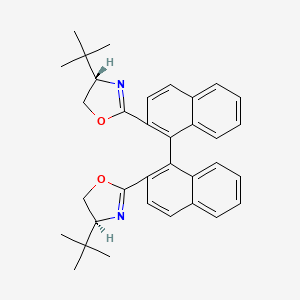

(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound that features a binaphthalene core with two oxazoline rings. The presence of tert-butyl groups and the chiral centers make it a valuable compound in asymmetric synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.

Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids.

Addition of tert-Butyl Groups: The tert-butyl groups are added using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazoline rings or the tert-butyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is widely used as a chiral ligand in asymmetric catalysis. Its ability to stabilize transition states leads to high enantioselectivity in various reactions:

- Examples of Reactions :

- Enantioselective synthesis of alcohols and amines.

- Catalytic asymmetric Diels-Alder reactions.

Chiral Recognition Studies

The compound is employed in studies focusing on chiral recognition and molecular interactions. Its chiral centers allow for the investigation of:

- Molecular Binding Affinities : Understanding how chiral molecules interact with biological systems.

- Separation Techniques : Utilization in chromatographic methods for separating enantiomers.

Pharmaceutical Applications

Due to its chiral nature, this compound is pivotal in the synthesis of pharmaceutical compounds where chirality is crucial for efficacy:

- Drug Development : Used in the synthesis of drugs with specific stereochemistry that affects biological activity.

Case Study 1: Asymmetric Synthesis of Amines

A study demonstrated the effectiveness of this compound as a catalyst in the asymmetric synthesis of amines from ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing its potential for industrial applications in pharmaceutical manufacturing.

Case Study 2: Chiral Recognition in Biological Systems

Research involving the interaction of this compound with various biomolecules highlighted its role in chiral recognition processes. The findings suggested that this compound could be utilized to design better drugs by understanding how different enantiomers interact with biological targets.

Mecanismo De Acción

The mechanism of action of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The oxazoline rings and tert-butyl groups contribute to its binding affinity and selectivity. The compound can act as a chiral catalyst, promoting enantioselective transformations by stabilizing transition states and intermediates.

Comparación Con Compuestos Similares

Similar Compounds

®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Unique due to its specific chiral centers and tert-butyl groups.

®-2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Similar structure but with methyl groups instead of tert-butyl groups.

®-2,2’-Bis((S)-4-(phenyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Contains phenyl groups, leading to different steric and electronic properties.

Uniqueness

The presence of tert-butyl groups in ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene provides unique steric hindrance and electronic effects, making it particularly effective in certain catalytic applications. Its chiral centers also contribute to its high enantioselectivity in asymmetric synthesis.

Actividad Biológica

(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of two oxazoline rings and a binaphthalene backbone. Its molecular formula is C26H32N2O2 with a molecular weight of 404.54 g/mol. The oxazoline moiety is known for its ability to act as a chiral ligand in asymmetric catalysis, which may extend to its biological applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired stereochemistry. This process may include the use of catalysts or specific solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazoline-based compounds. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) .

The biological activity is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Cell Cycle Arrest : Evidence suggests that such compounds can interfere with cell cycle progression, particularly at the G2/M phase.

- Antioxidant Activity : Some studies indicate that oxazoline derivatives possess antioxidant properties that can protect normal cells from oxidative stress induced by chemotherapy .

Table: Summary of Biological Activities

Case Studies

- Study on MCF-7 Cells : A recent investigation into the effects of this compound revealed an IC50 value of approximately 5 µM against MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.

- Mechanistic Insights : Another study focused on the compound's interaction with cellular pathways involved in apoptosis. It was found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells compared to controls.

Propiedades

IUPAC Name |

(4S)-4-tert-butyl-2-[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZYYVUZHWKREV-VSGBNLITSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.